(Methylthio)acetaldehyde dimethyl acetal

Description

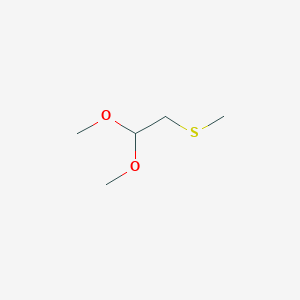

(Methylthio)acetaldehyde dimethyl acetal (CAS: 40015-15-4) is a sulfur-containing acetal derivative of acetaldehyde. Its structure consists of a central acetaldehyde backbone where the carbonyl group is replaced by two methoxy (–OCH₃) groups and a methylthio (–SCH₃) substituent (Figure 1). This compound is synthesized via nucleophilic substitution or thiol-acetaldehyde coupling reactions . It serves as a masked aldehyde in organic synthesis, enabling controlled release of acetaldehyde under acidic or thermal conditions .

Figure 1: Structure of this compound

OCH₃

|

CH₃–S–C–OCH₃

|

H

Properties

IUPAC Name |

1,1-dimethoxy-2-methylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2S/c1-6-5(7-2)4-8-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOAQLUDKIFSNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CSC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348544 | |

| Record name | (Methylthio)acetaldehyde dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40015-15-4 | |

| Record name | 1,1-Dimethoxy-2-(methylthio)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40015-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Methylthio)acetaldehyde dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Methylthio)acetaldehyde Dimethyl Acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Acetalization of (Methylthio)acetaldehyde

While explicit protocols are absent in the provided sources, the synthesis can be extrapolated from analogous acetal preparations. For example, the production of N,N-dimethylformamide dimethyl acetal involves refluxing DMF with methanol and H₂SO₄. Adapting this method:

-

Reaction Setup :

-

Dissolve (methylthio)acetaldehyde (1.0 equiv) in methanol (5–10 vol).

-

Add H₂SO₄ (0.5–2 wt%) as a catalyst.

-

-

Reaction Conditions :

-

Reflux at 65–70°C for 6–12 hours.

-

Monitor progress via thin-layer chromatography (TLC).

-

-

Workup :

Theoretical Yield : 70–85% (estimated from similar acetalizations).

Nucleophilic Substitution on Halogenated Acetals

Patent CN103739506A demonstrates the preparation of aminoacetaldehyde dimethyl acetal via ammonolysis of monochloroacetaldehyde dimethyl acetal. By substituting ammonia with methylthiol, a similar strategy could yield the target compound:

-

Reaction Steps :

-

Post-Reaction Processing :

Challenges :

-

Methylthiol’s volatility necessitates closed-system reactors.

-

Competing elimination reactions may reduce yield.

Optimization Strategies and Critical Parameters

Catalyst Efficiency

Comparative data from analogous reactions highlight the impact of acid strength:

Trifluoroacetic acid (TFA) demonstrates superior yields in acetal-involved condensations, likely due to milder acidity reducing side reactions.

Solvent and Temperature Effects

-

Methanol as Solvent : Serves as both reactant and solvent, simplifying purification.

-

Elevated Temperatures : Accelerate reaction rates but risk decomposition; optimal ranges are 60–80°C.

Analytical and Purification Techniques

Distillation

Atmospheric or vacuum distillation is critical for isolating the low-boiling-point product (BP: ~150°C). Patent CN103739506A reports a 75.5% yield for aminoacetaldehyde dimethyl acetal via atmospheric distillation, suggesting similar efficacy for the methylthio variant.

Chromatographic Purification

Column chromatography with ethyl acetate/light petroleum (1:2) resolves acetal derivatives, as evidenced by TLC monitoring in hydrazone formation reactions.

Scalability and Industrial Considerations

Batch processes described in patent CN103739506A for related acetals emphasize:

Chemical Reactions Analysis

Types of Reactions: (Methylthio)acetaldehyde dimethyl acetal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert it into corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles like halides or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, amines, under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, thiols.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 1,1-dimethoxy-2-(methylsulfanyl)ethane

- Molecular Weight : 136.21 g/mol

- CAS Number : 40015-15-4

- Physical State : Liquid

- Boiling Point : 60°C

Scientific Research Applications

- Biochemical Research

- Cell Culture and Transfection

- Synthesis of Thiazolide Compounds

Industrial Applications

- Flavor and Fragrance Industry

- Chemical Synthesis

Case Studies

Market Trends and Future Prospects

The market for this compound is projected to grow due to its increasing applications in research and industry. Key manufacturers are focusing on improving production technologies and expanding their product offerings to meet rising demand across various sectors .

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The methoxy groups can participate in nucleophilic substitution reactions, while the methylthio group can undergo oxidation or reduction. These reactions are facilitated by the compound’s ability to form stable intermediates, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Acetaldehyde Dimethyl Acetal (AADMA)

- Structure : Two methoxy groups replace the carbonyl oxygen of acetaldehyde .

- Synthesis: Acid-catalyzed reaction of methanol and acetaldehyde (Type VII reaction) .

- Applications : Intermediate in fuel additives and pharmaceuticals; higher yields compared to formaldehyde dimethyl acetal (DMM) due to favorable thermodynamics .

- Stability : Deprotection achievable with strong acids (e.g., Amberlyst-15, TFA) but requires optimized conditions (Table 1) .

Table 1 : Acid-Catalyzed Deprotection Efficiency of Acetaldehyde Dimethyl Acetal

| Acid | Conversion (%) | Reference |

|---|---|---|

| Amberlyst-15 | 18 | |

| Trifluoroacetic Acid (TFA) | 16 | |

| Benzoic Acid | 0 |

Formaldehyde Dimethyl Acetal (DMM)

Phenylacetaldehyde Dimethyl Acetal

- Structure : Phenyl group replaces the methylthio substituent in (Methylthio)acetaldehyde dimethyl acetal .

- Synthesis: Acid-catalyzed acetalization of phenylacetaldehyde with methanol.

- Applications : Fragrance ingredient (e.g., rose-like scents); hydrolytically stable in neutral conditions but degrades at extreme pH .

Table 2 : Key Properties of Aromatic vs. Sulfur-Containing Acetals

| Property | This compound | Phenylacetaldehyde Dimethyl Acetal |

|---|---|---|

| Reactivity | Releases CH₃SCH₂CHO under acid | Stable in cosmetics/perfumes |

| Thermal Stability | Moderate (decomposes >100°C) | High (stable up to 200°C) |

| Industrial Use | Specialty chemicals | Fragrances, flavorings |

Acetaldehyde Diethyl Acetal

Cyclic Thioacetals

- Structure: 5–7-membered rings with sulfur atoms (e.g., 5-CTA from acetaldehyde dimethyl acetal and 2-mercaptoethanol) .

- Applications : Chain-transfer agents in cationic polymerization; superior stability to linear thioacetals .

Stability and Reactivity Trends

- Hydrolytic Stability : Thioacetals (e.g., this compound) resist acid hydrolysis better than oxygen acetals due to stronger C–S bonds .

- Thermodynamic Favourability : AADMA synthesis outperforms DMM due to lower energy barriers .

- pH-Dependent Behavior : Hydrogels cross-linked with acetaldehyde dimethyl acetal show stability at neutral pH but degrade under acidic/basic conditions .

Biological Activity

(Methylthio)acetaldehyde dimethyl acetal is a compound of interest in both organic synthesis and biological research. Its unique structure, characterized by a methylthio group and an acetal functional group, facilitates various chemical reactions and biological interactions. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through several methods, including the reaction of methylthiol with acetaldehyde or via oxidation of 2-(methylthio)ethanol using oxidizing agents like potassium permanganate or hydrogen peroxide . The compound's structure allows it to undergo various reactions such as oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with enzymes and receptors within biological systems. It acts as a substrate for enzymes involved in the metabolism of sulfur-containing amino acids. Additionally, its reactivity is influenced by the thioether group, which can undergo oxidation and reduction reactions that modulate its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in infection control.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory responses, particularly through interactions with P2X7 receptors, which are implicated in various inflammatory conditions .

- Neuroprotective Potential : There is emerging evidence supporting the role of this compound in neuroprotection, particularly in models of neuroinflammation and neurodegeneration .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuroinflammation Study : A study demonstrated that this compound could inhibit ATP-induced IL-1β release in microglial cells by blocking P2X7 receptor activation. This suggests a potential therapeutic avenue for treating neuroinflammatory diseases like Alzheimer's disease .

- Antimicrobial Evaluation : In vitro assays showed that this compound exhibited significant antimicrobial activity against specific bacterial strains, indicating its potential use as an antimicrobial agent .

- Synthesis of Aza-Methionine Precursors : Research highlighted its utility in synthesizing Fmoc- and Boc-protected aza-methionine precursors, showcasing its importance in peptide synthesis while also hinting at its biological relevance through structural modifications .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Methylthio)ethanol | Hydroxyl group instead of aldehyde | Moderate antimicrobial properties |

| 2-(Methylthio)acetic acid | Carboxyl group | Anti-inflammatory effects |

| 5-Fluoro-3-(methylthio)-1H-indole | Fluorinated indole derivative | Anticancer properties |

This comparison illustrates how variations in functional groups influence the biological activities of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.